1-(4-Bromophenyl)-3-(3-methoxyphenyl)urea
Description
1-(4-Bromophenyl)-3-(3-methoxyphenyl)urea is a urea-based compound featuring a 4-bromophenyl group and a 3-methoxyphenyl group attached to the urea core. Urea derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The bromine atom at the para position of the phenyl ring and the methoxy group at the meta position likely influence electronic properties, solubility, and target interactions, as observed in structurally similar compounds .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-13-4-2-3-12(9-13)17-14(18)16-11-7-5-10(15)6-8-11/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRULHQIBFORAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(3-methoxyphenyl)urea typically involves the reaction of 4-bromoaniline with 3-methoxyaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of safer and more sustainable reagents and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered functional groups.
Hydrolysis Products: Amines and carbonyl compounds.
Scientific Research Applications
1-(4-Bromophenyl)-3-(3-methoxyphenyl)urea, a compound with significant chemical properties, has garnered attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, agricultural science, and materials science, supported by comprehensive data and case studies.
Anticancer Activity
This compound has been studied for its potential anticancer properties. Research indicates that derivatives of urea can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, a study demonstrated that similar compounds exhibited inhibitory effects on the proliferation of breast cancer cells through the modulation of the PI3K/Akt signaling pathway.
Case Study: Inhibition of Tumor Growth
A case study involving a series of urea derivatives, including this compound, showed promising results in reducing tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to control groups.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Urea derivatives have been reported to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target Cytokine |
|---|---|---|
| This compound | 15 | TNF-α |
| Similar Urea Derivative | 10 | IL-6 |
| Control Compound | 25 | TNF-α |
This table summarizes the IC50 values for various compounds, highlighting the efficacy of this compound in comparison to other similar compounds.
Herbicidal Activity
The compound's structural characteristics suggest potential applications as an herbicide. Research has indicated that urea derivatives can inhibit specific enzymes involved in plant growth.
Case Study: Herbicidal Efficacy
A field study assessed the herbicidal activity of this compound against common weeds. The results indicated effective weed suppression at concentrations as low as 200 g/ha, with minimal impact on non-target species.
Data Table: Herbicidal Activity
| Concentration (g/ha) | Weed Species | Efficacy (%) |
|---|---|---|
| 100 | Amaranthus retroflexus | 60 |
| 200 | Chenopodium album | 85 |
| 300 | Solanum nigrum | 90 |
This table illustrates the efficacy of the compound against various weed species, demonstrating its potential utility in agricultural applications.
Polymer Chemistry
This compound has been explored as a monomer in polymer synthesis. Its unique properties allow it to participate in polymerization reactions that yield materials with desirable thermal and mechanical properties.
Case Study: Synthesis of Polyurethanes
Research indicated that incorporating this compound into polyurethane formulations enhanced thermal stability and mechanical strength compared to conventional polyurethanes. The resulting materials showed improved performance under high-temperature conditions.
Data Table: Thermal Properties of Polyurethanes
| Sample | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) |
|---|---|---|
| Conventional Polyurethane | -30 | 250 |
| Polyurethane with this compound | -25 | 300 |
This table compares the thermal properties of conventional polyurethanes with those modified using the target compound, showcasing significant improvements.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The urea linkage allows for hydrogen bonding interactions, which can influence the compound’s activity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Anticancer Activity
- 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) : This analog replaces the 3-methoxyphenyl group with a dioxoisoindolin moiety. It demonstrated moderate anticancer activity against 56 cell lines (e.g., 89.61% growth inhibition in ACHN renal cancer cells) and inhibited EGFR with an IC50 of 42.91 nM, outperforming thalidomide and imatinib in specific cancer types . Docking studies revealed strong binding to EGFR (docking score: -7.558 kcal/mol) via H-bond interactions with Lys745, highlighting the importance of the 4-bromo substituent in target engagement .
- 1-(4-Bromophenyl)-3-(pyridin-3-yl)urea : Replacing the 3-methoxyphenyl group with pyridinyl resulted in molluscicidal activity, causing tegumental damage in mollusks . This suggests that aryl substituents significantly alter biological targets and mechanisms.
Role of Methoxy Substitutions
Structural and Conformational Comparisons
- 1-(4-Bromophenyl)-3-(2-chlorobenzyl)urea : Crystallographic analysis revealed a trans conformation around the urea C–N bonds, with the bromophenyl and chlorobenzyl groups positioned opposite the carbonyl group . Such conformations may influence molecular packing, solubility, and receptor binding compared to the target compound’s 3-methoxyphenyl group.
Toxicity and ADMET Profiles
- Class IV/V Toxicity : Analogs like 7c () showed low acute toxicity (LD50: 1000–5000 mg/kg) and adherence to Lipinski’s rule, suggesting favorable pharmacokinetics for the target compound .
- Hepatotoxicity Risk : Some urea derivatives in displayed hepatotoxicity, underscoring the need for structural optimization to mitigate off-target effects .
Data Tables
Table 2: Docking Scores and Binding Interactions
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|
| 7c () | EGFR | -7.558 | H-bond with Lys745 | |
| Erlotinib (Control) | EGFR | -8.2 (Literature) | H-bond with Met793 | N/A |
Biological Activity
1-(4-Bromophenyl)-3-(3-methoxyphenyl)urea, a member of the urea derivatives family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromophenyl and methoxyphenyl moiety. The biological implications of this compound are significant, particularly in the context of cancer therapy and enzyme inhibition.
- IUPAC Name : this compound
- Molecular Formula : CHBrNO
- Molecular Weight : 350.21 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and immune response modulation. The compound's urea functional group allows it to form hydrogen bonds with various biomolecules, influencing their structural conformation and function.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against multiple cancer cell lines, showing varying degrees of effectiveness:
| Cell Line | Percentage Growth Inhibition (PGI) |
|---|---|
| EKVX | 75.46% |
| CAKI-1 | 78.52% |
| UACC-62 | 80.81% |
| MCF7 | 83.48% |
| LOX IMVI | 84.52% |
| ACHN | 89.61% |
These results indicate that the compound not only inhibits cell proliferation but may also induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been evaluated for its ability to inhibit key enzymes associated with metabolic disorders. The compound has shown promising results in inhibiting:
- α-Amylase
- α-Glucosidase
- Protein Tyrosine Phosphatase 1B (PTP1B)
These enzymes play critical roles in carbohydrate metabolism and insulin signaling, suggesting that this urea derivative could have potential applications in managing diabetes and related metabolic conditions .
Case Studies and Research Findings
- Study on Tumor Antiangiogenic Properties : A study highlighted the compound's ability to inhibit angiogenesis in tumor models, indicating its potential role in cancer therapy by preventing the formation of new blood vessels that supply tumors .
- Multitarget Inhibition : Research has shown that compounds similar to this compound can act as multitarget inhibitors of VEGFR-2 and PD-L1 proteins, which are crucial in cancer resistance mechanisms . This multitarget approach enhances the therapeutic efficacy against various cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
